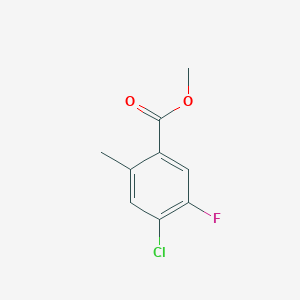

Methyl 4-chloro-5-fluoro-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNLRPKDLJOZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 4 Chloro 5 Fluoro 2 Methylbenzoate

Retrosynthetic Analysis for the Targeted Construction of Methyl 4-chloro-5-fluoro-2-methylbenzoate

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis identifies several key disconnections.

The most apparent disconnection is the ester linkage, which simplifies the target molecule into methanol (B129727) and the corresponding carboxylic acid, 4-chloro-5-fluoro-2-methylbenzoic acid. This is a common and reliable transformation known as Fischer-Speier esterification or related methods.

Further deconstruction of 4-chloro-5-fluoro-2-methylbenzoic acid focuses on the introduction of the halogen substituents. The chloro and fluoro groups can be disconnected via electrophilic aromatic substitution (EAS) reactions. This leads to several potential precursors, such as 5-fluoro-2-methylbenzoic acid or 4-chloro-2-methylbenzoic acid. The regiochemistry of these halogenation steps is a critical consideration, guided by the directing effects of the existing substituents (the activating methyl group and the deactivating but ortho-, para-directing fluoro group).

An alternative disconnection involves the oxidation of the methyl group, tracing the benzoic acid back to a substituted toluene (B28343) derivative, such as 1-chloro-2-fluoro-4-methylbenzene. This simplifies the starting material to a basic substituted aromatic hydrocarbon, which can be assembled through various aromatic chemistry techniques.

A summary of the primary retrosynthetic pathways is presented below.

| Disconnection | Synthons / Precursors | Relevant Synthetic Transformation |

| C(O)-OCH₃ (Ester) | 4-chloro-5-fluoro-2-methylbenzoic acid + Methanol | Esterification |

| Ar-Cl (Aryl-Chloride) | 5-fluoro-2-methylbenzoic acid | Electrophilic Chlorination |

| Ar-F (Aryl-Fluoride) | 4-chloro-2-methylbenzoic acid | Electrophilic Fluorination / Schiemann reaction |

| C-COOH (Carboxylic Acid) | 4-chloro-5-fluoro-2-methyltoluene | Oxidation of methyl group |

Classical and Established Synthetic Pathways to this compound and Its Analogs

Traditional synthetic routes to substituted methyl benzoates rely on robust and well-documented chemical reactions. These methods are foundational in organic synthesis for their reliability and broad applicability.

Esterification Reactions of Corresponding Benzoic Acids

The most direct and widely used method for synthesizing this compound is the esterification of its parent carboxylic acid, 4-chloro-5-fluoro-2-methylbenzoic acid.

Fischer-Speier Esterification: This classic acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comresearchgate.net The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the product side. While effective, this method often requires significant amounts of corrosive acids, leading to neutralization challenges and the production of aqueous waste. mdpi.com A specific example for a similar compound involves reacting 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol and sulfuric acid at 65°C for several hours to yield the corresponding methyl ester. chemicalbook.com

Acid Chloride Formation: An alternative two-step procedure involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating 4-chloro-5-fluoro-2-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. This method is generally faster and not reversible, often resulting in higher yields than direct esterification. A similar process is used to synthesize methyl 4-chloropicolinate, where the starting acid is treated with thionyl chloride and then methanol. chemicalbook.com

Aromatic Substitution and Halogenation Strategies

The synthesis of the key precursor, 4-chloro-5-fluoro-2-methylbenzoic acid, relies heavily on electrophilic aromatic substitution (EAS) reactions to install the halogen atoms onto the benzene (B151609) ring with the correct regiochemistry. mnstate.edu

The general mechanism involves the generation of a reactive electrophile that is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. mnstate.edumasterorganicchemistry.com

Building the Substituted Ring:

Friedel-Crafts Acylation: One route to a related precursor, 4-fluoro-2-methylbenzoic acid, starts with m-fluorotoluene. A Friedel-Crafts acylation reaction with an acyl halide (like trichloroacetyl chloride) in the presence of a Lewis acid catalyst (such as anhydrous aluminum trichloride) introduces a carbonyl group. Subsequent hydrolysis under basic conditions yields a mixture of benzoic acid isomers, from which the desired product can be separated. google.com

Directed Halogenation: Starting from a monosubstituted precursor like 5-fluoro-2-methylbenzoic acid, a subsequent chlorination step can be performed. The existing substituents guide the position of the incoming chloro group. The methyl group is an activating ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director. Their combined influence directs the incoming electrophile. For methylbenzene (toluene), halogenation in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride results in substitution primarily at the ortho and para positions relative to the methyl group. libretexts.org

Sandmeyer-type Reactions: For highly specific regiochemistry, a Sandmeyer reaction offers a powerful alternative. This pathway would begin with an appropriately substituted aniline (B41778) (amino-benzene derivative), such as 2-amino-4-fluoro-5-methylbenzoate. The amino group can be converted to a diazonium salt, which is then displaced by a halogen using a copper(I) halide catalyst. For instance, methyl 2-bromo-4-fluoro-5-methylbenzoate is synthesized from its corresponding 2-amino precursor using sodium nitrite, hydrobromic acid, and copper(I) bromide. chemicalbook.com A similar strategy could be envisioned for introducing the chloro group.

Derivatization from Related Benzaldehyde (B42025) or Toluene Precursors

Alternative synthetic strategies commence from precursors where the carboxylic acid functionality is masked as a benzaldehyde or a toluene.

From Benzaldehydes: The direct precursor 4-chloro-5-fluoro-2-methylbenzaldehyde (B14020869) is a known compound. achemblock.com A straightforward synthetic step is the oxidation of this aldehyde to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a milder reagent like sodium chlorite (B76162) (NaClO₂). Once the 4-chloro-5-fluoro-2-methylbenzoic acid is formed, it can be esterified as described previously. A more direct route involves the oxidative esterification of the aldehyde. For example, various aldehydes can be converted directly to their methyl esters by treatment with diphenyl diselenide and hydrogen peroxide in methanol. chemicalbook.com

From Toluenes: Synthesis can also begin with a substituted toluene, such as 1-chloro-2-fluoro-4-methylbenzene. The methyl group can be oxidized to a carboxylic acid. This is a common industrial process often employing strong oxidants like potassium permanganate or nitric acid under harsh conditions. The resulting benzoic acid is then esterified. This approach is particularly useful if the substituted toluene is more readily accessible than the corresponding benzoic acid or benzaldehyde. A related strategy involves the side-chain halogenation of a methylbenzoate, such as the chlorination of methyl p-methylbenzoate using chlorine gas and a UV light initiator to form methyl p-(chloromethyl)benzoate, though this functionalizes the methyl group rather than the ring. google.com

Modern and Sustainable Approaches in the Synthesis of this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These modern approaches seek to minimize waste, avoid harsh reagents, and improve catalyst performance and reusability.

Catalytic and Organocatalytic Transformations for Efficient Synthesis

Solid Acid Catalysts for Esterification: A significant advancement over traditional Fischer esterification is the use of reusable solid acid catalysts. mdpi.com For instance, a titanium-doped zirconium solid acid (Zr/Ti) has been shown to be highly effective for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net This catalyst facilitates the direct condensation of the acid and alcohol without requiring other auxiliary acids. mdpi.com

Key advantages of this catalytic system include:

High Activity: The catalyst demonstrates excellent performance for benzoic acids containing both electron-donating and electron-withdrawing groups. mdpi.com

Reusability: The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture by simple filtration and can be reused multiple times without a significant loss in performance. mdpi.com

Reduced Waste: This approach eliminates the need for corrosive mineral acids and the subsequent aqueous workup and waste generation associated with their neutralization. mdpi.com

| Catalyst System | Reaction | Advantage | Source |

| Conc. H₂SO₄ | Fischer Esterification | Well-established, inexpensive | mdpi.com |

| Zr/Ti Solid Acid | Catalytic Esterification | Reusable, environmentally benign, high activity | mdpi.comresearchgate.net |

| Palladium Complexes | Alkoxycarbonylation | Avoids strong acids, alternative route | researchgate.netresearchgate.net |

| Diphenyl diselenide | Oxidative Esterification | Direct conversion from aldehyde | chemicalbook.com |

Palladium-Catalyzed Carbonylation: Another modern route to methyl benzoates is the palladium-catalyzed alkoxycarbonylation of aryl halides. researchgate.netresearchgate.net This reaction involves treating an aryl halide (e.g., an aryl iodide or bromide) with carbon monoxide and methanol in the presence of a palladium complex catalyst. This method provides an alternative pathway that avoids the use of strong acids and can be highly efficient for specific substrates.

Organocatalysis: The use of small organic molecules as catalysts offers another avenue for sustainable synthesis. As mentioned, the oxidative esterification of an aldehyde to a methyl ester can be catalyzed by an organoselenium compound like diphenyl diselenide. chemicalbook.com This avoids the use of heavy metal oxidants and can proceed under mild conditions.

Flow Chemistry and Continuous Processing Techniques

The adoption of flow chemistry and continuous processing for the synthesis of fine chemicals, including substituted benzoates like this compound, presents significant advantages over traditional batch methods. These techniques offer enhanced control over reaction parameters, improved safety profiles, and potential for higher yields and purity.

A plausible continuous flow process for the synthesis of this compound would typically involve the esterification of 4-chloro-5-fluoro-2-methylbenzoic acid with methanol. In such a setup, the carboxylic acid and methanol, premixed or introduced as separate streams, would be pumped through a heated reactor coil or a packed-bed reactor containing a solid-phase acid catalyst.

Key advantages of a continuous flow approach include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for rapid heating and cooling, enabling precise temperature control which is crucial for minimizing side reactions and decomposition of thermally sensitive compounds.

Improved Safety: Conducting reactions in a small, enclosed volume significantly mitigates the risks associated with handling hazardous reagents and managing exothermic reactions. The continuous nature of the process also means that only small quantities of reactants are present in the reactor at any given time.

Increased Efficiency and Throughput: Once optimized, continuous flow systems can operate for extended periods, leading to higher productivity compared to the cyclical nature of batch processing. The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction to maximize conversion.

Facilitated Work-up and Automation: Continuous processes can be integrated with in-line purification and analysis techniques, creating a fully automated system from starting materials to the final, purified product.

While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles can be extrapolated from studies on the esterification of other substituted benzoic acids. For instance, research on the continuous flow esterification of benzoic acid has demonstrated the feasibility of using microwave reactors to achieve high conversion rates in short residence times. google.com The use of solid acid catalysts, such as modified montmorillonite (B579905) K10, has also been shown to be effective for the esterification of various substituted benzoic acids and could be adapted for a packed-bed flow reactor. synquestlabs.com

Hypothetical Flow Reactor Parameters for Esterification:

| Parameter | Value | Rationale |

| Reactor Type | Packed-bed with solid acid catalyst | Facilitates catalyst separation and reuse. |

| Reactants | 4-chloro-5-fluoro-2-methylbenzoic acid, Methanol | Stoichiometric or slight excess of methanol. |

| Solvent | Methanol (as reactant and solvent) or an inert solvent | To ensure homogeneity and facilitate flow. |

| Temperature | 60-150 °C | To increase reaction rate while minimizing by-products. |

| Pressure | 1-10 bar | To maintain solvent in the liquid phase at elevated temperatures. |

| Residence Time | 2-20 minutes | Optimized for maximum conversion. |

The synthesis of the precursor, 4-chloro-5-fluoro-2-methylbenzoic acid, can be envisioned through multi-step sequences starting from commercially available materials, as suggested by patent literature for structurally similar compounds. For example, a synthetic route could involve the chlorination and fluorination of a suitable toluene derivative, followed by oxidation of the methyl group to a carboxylic acid. google.com

Purification and Isolation Techniques for Research-Scale Synthesis of this compound

The successful synthesis of this compound on a research scale is critically dependent on effective purification and isolation techniques to obtain the compound in high purity. The primary methods employed are recrystallization and column chromatography.

Recrystallization:

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is paramount and is determined by the solubility profile of the target compound and its impurities. An ideal solvent would dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

For this compound, a non-polar or moderately polar solvent system is likely to be effective, given its structure. Potential solvents could include alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene), or mixtures of these with a more polar solvent like ethyl acetate (B1210297) or isopropanol (B130326) to achieve the desired solubility characteristics. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization of the pure compound, which can then be isolated by filtration. A patent for purifying related halogenated aromatic compounds suggests the use of solvents like toluene and dichloromethane. google.com

Column Chromatography:

When recrystallization is not sufficient to remove all impurities, or for the separation of very similar compounds, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent or solvent mixture) is passed through the column.

For the purification of this compound, a normal-phase chromatography setup would likely be employed. A solvent system of low to moderate polarity, such as a gradient of ethyl acetate in hexane, would be a typical starting point for method development. The separation is monitored by techniques like thin-layer chromatography (TLC) to identify the fractions containing the pure product. A synthesis of a related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, utilized column chromatography on silica gel with a petroleum ether-ethyl acetate mixture as the eluent for purification. chemicalbook.com

Research-Scale Purification Parameters:

| Technique | Parameters | Considerations |

| Recrystallization | Solvent: Heptane/Ethyl Acetate mixture | The ratio of solvents needs to be optimized to achieve good recovery and purity. |

| Procedure: Dissolve in hot solvent, cool slowly, filter, wash with cold solvent, and dry. | Purity can be assessed by melting point determination and spectroscopic methods. | |

| Column Chromatography | Stationary Phase: Silica Gel (60-120 mesh) | Standard choice for moderately polar compounds. |

| Mobile Phase: Gradient elution, e.g., 0% to 10% Ethyl Acetate in Hexane | The gradient is adjusted to achieve optimal separation of the product from impurities. | |

| Detection: TLC with UV visualization | To identify and combine fractions containing the pure product. |

Following purification, the identity and purity of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Chloro 5 Fluoro 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Determination

For a comprehensive analysis, the following subsections would typically be populated with experimental data. In the absence of such data, a general description of the expected spectroscopic features is provided.

Proton (¹H) NMR for Chemical Environment and Coupling Analysis

A ¹H NMR spectrum of Methyl 4-chloro-5-fluoro-2-methylbenzoate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display two doublets, or more complex multiplets, due to the two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the electron-donating methyl group. The methyl ester protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the methyl group attached to the benzene (B151609) ring would also produce a singlet, generally at a higher field (lower ppm) than the aromatic protons. The coupling between the aromatic protons and the fluorine atom would result in characteristic splitting patterns, providing valuable information about their relative positions.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Predicted Range | |||

| 7.5 - 8.0 | d or dd | Aromatic H | |

| 7.0 - 7.5 | d or dd | Aromatic H | |

| ~3.9 | s | OCH₃ | |

| ~2.4 | s | Ar-CH₃ |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is crucial for determining the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group would be observed at a low field (high ppm value), typically in the 160-170 ppm region. The aromatic carbons would appear in the approximate range of 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon atom bonded to fluorine would show a characteristic large coupling constant (¹JCF). The methyl ester carbon would resonate around 52 ppm, and the aromatic methyl carbon would be found at a higher field, typically around 20 ppm.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Predicted Range | |

| 160 - 170 | C=O |

| 110 - 160 | Aromatic C |

| ~52 | OCH₃ |

| ~20 | Ar-CH₃ |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In the case of this compound, the spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene ring with adjacent chloro and alkyl substituents. Furthermore, the signal would likely be a doublet of doublets due to coupling with the two neighboring aromatic protons, providing further structural confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically connecting the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective carbon signals.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected for the C=O stretching vibration of the ester group, typically appearing around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be present. The aromatic ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹), providing a unique pattern for this specific compound.

Hypothetical FTIR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted Range | ||

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1740 - 1720 | Strong | C=O Stretch (Ester) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1300 - 1000 | Strong | C-O Stretch (Ester), C-F Stretch |

| 800 - 600 | Strong | C-Cl Stretch |

Raman Spectroscopy

The interpretation of the Raman spectrum would focus on identifying key vibrational modes. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the benzene ring would produce a set of characteristic peaks between 1400 and 1650 cm⁻¹. The presence of substituents on the ring, including the chloro, fluoro, and methyl groups, would influence the exact positions and intensities of these peaks.

The carbonyl (C=O) stretching vibration of the ester group is expected to produce a strong and sharp peak, typically in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. The vibrations associated with the halogen substituents are also of significant interest. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, while the C-F stretching vibration would likely appear at a higher frequency, typically between 1000 and 1400 cm⁻¹. The methyl group (CH₃) would also give rise to characteristic bending and stretching vibrations.

A predicted Raman shift table for this compound is presented below, based on typical vibrational frequencies for similar functional groups.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 |

| C=O Stretch (Ester) | 1710-1740 |

| Aromatic C=C Stretch | 1580-1620, 1450-1500 |

| C-F Stretch | 1180-1280 |

| C-O Stretch (Ester) | 1100-1250 |

| C-Cl Stretch | 650-750 |

Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentomics

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental composition. The calculated exact mass of the molecular ion [M]⁺ of C₉H₈ClFO₂ is 202.0197 u. The presence of chlorine would also be evident from the isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak, characteristic of the ³⁵Cl and ³⁷Cl isotopes.

| Ion | Elemental Composition | Calculated Exact Mass (u) |

| [M]⁺ | C₉H₈³⁵ClFO₂ | 202.0197 |

| [M+2]⁺ | C₉H₈³⁷ClFO₂ | 204.0167 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion) and analyzing the resulting product ions. The fragmentation of this compound would likely proceed through several key pathways characteristic of methyl benzoates and halogenated aromatic compounds.

A plausible fragmentation pathway would involve the initial loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion to form a stable acylium ion. Another common fragmentation pathway for esters is the loss of the ester group as a whole or in parts. The loss of the methyl group (•CH₃) or formaldehyde (B43269) (CH₂O) from the ester functionality could also be observed. Subsequent fragmentation of the aromatic ring could involve the loss of a chlorine radical (•Cl) or a fluorine radical (•F), or neutral molecules such as carbon monoxide (CO). The relative abundance of these fragment ions would provide valuable information about the stability of the different parts of the molecule.

A table of predicted major fragment ions for this compound is presented below.

| m/z (predicted) | Proposed Fragment Ion | Proposed Neutral Loss |

| 171 | [M - OCH₃]⁺ | •OCH₃ |

| 143 | [M - OCH₃ - CO]⁺ | •OCH₃, CO |

| 136 | [M - Cl - HF]⁺ | •Cl, HF |

| 108 | [C₇H₄F]⁺ | •Cl, CO, •OH |

X-ray Crystallography for Solid-State Structure and Crystal Packing

The crystal structure would reveal the planarity of the benzene ring and the orientation of the methyl ester, chloro, fluoro, and methyl substituents relative to the ring. Of particular interest would be the potential for intramolecular interactions, such as hydrogen bonding between the fluorine atom and the methyl protons of the ester group, which could influence the molecular conformation.

The analysis of the crystal packing would elucidate the intermolecular forces that govern the solid-state assembly. These could include π-π stacking interactions between the aromatic rings of adjacent molecules, as well as dipole-dipole interactions arising from the polar C-Cl, C-F, and C=O bonds. Weak C-H···O and C-H···F hydrogen bonds are also likely to play a role in stabilizing the crystal lattice. The specific arrangement of molecules in the unit cell would determine the crystal system and space group. While experimental data is not available, a hypothetical table of crystallographic parameters is provided for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| V (ų) | 978 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Chemical Reactivity and Transformation Pathways of Methyl 4 Chloro 5 Fluoro 2 Methylbenzoate

Reactivity of the Ester Group: Hydrolysis, Transesterification, and Reduction

The methyl ester group is a primary site for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids, different esters, and alcohols.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 4-chloro-5-fluoro-2-methylbenzoic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds by nucleophilic acyl substitution with a hydroxide (B78521) ion. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium process requiring an excess of water.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing the methanol (B129727) by-product.

Reduction: The ester group can be reduced to a primary alcohol, (4-chloro-5-fluoro-2-methylphenyl)methanol. This requires a strong reducing agent, as esters are relatively unreactive towards milder agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing the ester to the corresponding benzyl (B1604629) alcohol derivative.

Table 1: Reactions at the Ester Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Basic Hydrolysis | 1. Sodium Hydroxide (NaOH) in H₂O/MeOH, heat2. Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 4-chloro-5-fluoro-2-methylbenzoic acid |

| Acidic Hydrolysis | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in H₂O, heat | 4-chloro-5-fluoro-2-methylbenzoic acid |

| Transesterification | Ethanol (CH₃CH₂OH), Acid or Base catalyst (e.g., H₂SO₄, NaOEt) | Ethyl 4-chloro-5-fluoro-2-methylbenzoate |

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzoate (B1203000) Ring

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of Methyl 4-chloro-5-fluoro-2-methylbenzoate is challenging due to the presence of multiple substituents with conflicting directing effects. libretexts.org The reactivity and orientation of substitution are determined by the net electronic and steric influence of the methyl, chloro, fluoro, and methoxycarbonyl groups. msu.edu

-CH₃ (methyl): Activating, ortho, para-director.

-Cl (chloro): Deactivating, ortho, para-director. msu.edulibretexts.org

-F (fluoro): Deactivating, ortho, para-director. msu.edulibretexts.org

-COOCH₃ (methoxycarbonyl): Deactivating, meta-director. msu.edulibretexts.org

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Preferred Position(s) |

|---|---|---|---|---|

| -COOCH₃ | C1 | Deactivating (Inductive & Resonance) | Meta | C3, C5 |

| -CH₃ | C2 | Activating (Inductive & Hyperconjugation) | Ortho, Para | C3, C5 |

| -Cl | C4 | Deactivating (Inductive) | Ortho, Para | C3, C5 |

Common EAS reactions like nitration or halogenation would require harsh conditions and likely result in low yields of the 3-substituted product.

Nucleophilic Aromatic Substitution Involving Halogen Atoms

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for this molecule, particularly due to the presence of halogens and a strong electron-withdrawing group. wikipedia.orgnumberanalytics.com The SNAr mechanism requires an electron-withdrawing group to be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

In this compound:

The fluoro atom at C5 is ortho to the electron-withdrawing methoxycarbonyl group at C1.

The chloro atom at C4 is meta to the methoxycarbonyl group.

This positioning makes the fluoro group significantly more activated towards nucleophilic attack than the chloro group. Furthermore, in SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than chloride, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com Consequently, nucleophiles are expected to selectively displace the fluorine atom.

Table 3: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methyl 4-chloro-5-methoxy-2-methylbenzoate |

| Amine | Ammonia (NH₃) or Alkylamine (R-NH₂) | Methyl 5-amino-4-chloro-2-methylbenzoate |

Derivatization Strategies Utilizing this compound as a Key Building Block

The diverse reactivity of its functional groups makes this compound a strategic starting material for synthesizing a range of complex derivatives.

This compound serves as a scaffold for creating various substituted benzoic acids. The primary route is the hydrolysis of the methyl ester to reveal the carboxylic acid function, which can be performed before or after modifying other parts of the molecule.

Via SNAr: A nucleophilic aromatic substitution reaction can be performed to displace the fluoride atom, followed by hydrolysis of the ester group. For example, reaction with an amine followed by hydrolysis yields a novel N-substituted 4-chloro-5-aminobenzoic acid derivative.

Via Benzylic Oxidation: Oxidation of the methyl group to a second carboxylic acid function, followed by selective reactions, can lead to isophthalic acid derivatives.

The ester group can be directly converted into other carbonyl compounds, providing access to amides and ketones.

Amide Formation: Amides can be synthesized via aminolysis, which involves heating the ester with ammonia, a primary amine, or a secondary amine. This reaction displaces the methoxy (B1213986) group to form the corresponding 4-chloro-5-fluoro-2-methylbenzamide derivative.

Ketone Formation: The synthesis of ketones from the ester requires careful selection of reagents to avoid the common problem of over-addition by highly reactive organometallics. A reliable two-step method involves:

Hydrolysis of the ester to 4-chloro-5-fluoro-2-methylbenzoic acid.

Conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acid chloride can then be reacted with a less reactive organometallic reagent, such as an organocuprate (Gilman reagent, R₂CuLi), to yield the desired ketone, an aryl-alkyl or diaryl ketone.

Computational and Theoretical Studies of Methyl 4 Chloro 5 Fluoro 2 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular orbital properties of organic compounds. For aromatic esters like Methyl 4-chloro-5-fluoro-2-methylbenzoate, these calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In substituted benzoates, the HOMO is typically localized over the benzene (B151609) ring and the electron-donating groups, while the LUMO is often distributed over the electron-withdrawing groups and the carbonyl moiety. The presence of chloro, fluoro, and methyl substituents on the benzene ring of this compound will modulate the energies and spatial distributions of these frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Methyl Benzoate (B1203000)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: The values in this table are representative for substituted methyl benzoates and are intended for illustrative purposes.

Density Functional Theory (DFT) Applications for Predicting Reactivity, Stability, and Spectroscopic Parameters

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the properties of molecules like this compound. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately predict a molecule's geometry, electronic structure, and various chemical reactivity descriptors.

DFT calculations allow for the determination of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity and stability. These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as μ2 / 2η, where μ is the electronic chemical potential (approximately -(EHOMO + ELUMO) / 2).

Table 2: Representative Global Reactivity Descriptors for a Substituted Methyl Benzoate

| Reactivity Descriptor | Value |

| Chemical Hardness (η) | 2.0 - 3.0 eV |

| Chemical Softness (S) | 0.17 - 0.25 eV⁻¹ |

| Electronegativity (χ) | 4.0 - 5.0 eV |

| Electrophilicity Index (ω) | 2.5 - 4.5 eV |

Note: The values in this table are representative for substituted methyl benzoates and are intended for illustrative purposes.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

These simulations solve Newton's equations of motion for a system of interacting particles, allowing for the exploration of the molecule's potential energy surface. This can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and the dynamics of conformational changes. For instance, the rotation around the C-C bond connecting the ester group to the benzene ring is a key conformational degree of freedom that can be investigated using MD simulations.

Furthermore, MD simulations can be employed to study intermolecular interactions. By simulating the molecule in a solvent box, one can analyze the solvation structure and dynamics, including the formation of hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding the molecule's behavior in different environments and for predicting its physical properties, such as solubility. In the context of drug design, MD simulations can be used to model the interaction of the molecule with a biological target, providing insights into the binding mode and affinity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are extensively used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data for structure verification and analysis.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The accuracy of these predictions allows for the assignment of complex spectra and can help in distinguishing between different isomers. For this compound, the electron-withdrawing and -donating substituents will have distinct effects on the chemical shifts of the aromatic protons and carbons.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties. For instance, the characteristic stretching vibrations of the carbonyl group (C=O) and the C-Cl and C-F bonds can be accurately predicted.

Table 3: Predicted Spectroscopic Data for a Structurally Similar Compound (Methyl 4-chlorobenzoate)

| Spectroscopic Data | Predicted (DFT) Value |

| FT-IR (cm⁻¹) | |

| C=O Stretch | ~1732 |

| C-Cl Stretch | ~740 |

| ¹H NMR (ppm) | |

| Aromatic Protons | Consistent with deshielding effects |

| Methyl Protons | Consistent with ester methyl group |

| ¹³C NMR (ppm) | |

| Carbonyl Carbon | ~165 |

Note: The data in this table is based on computational predictions for Methyl 4-chlorobenzoate and serves as an illustrative example.

Advanced Applications and Potential Utility of Methyl 4 Chloro 5 Fluoro 2 Methylbenzoate in Chemical Sciences Strictly Excluding Medical, Dosage, Safety, and Clinical Trial Data

Methyl 4-chloro-5-fluoro-2-methylbenzoate as a Versatile Synthetic Intermediate for Complex Molecular Architectures

Substituted benzoic acids and their esters are fundamental building blocks in organic synthesis. The presence of chloro, fluoro, and methyl groups on the benzene (B151609) ring of this compound provides multiple reaction sites and modulates the electronic properties of the molecule, making it an intriguing precursor for more complex structures.

While specific documented syntheses commencing directly from this compound are not abundant in publicly accessible literature, the utility of closely related analogues underscores its potential. For instance, fluorinated benzoic acid derivatives are pivotal in constructing a variety of complex molecules. 5-Fluoro-2-methylbenzoic acid serves as a key intermediate in the synthesis of phthalides, which are used in dyes and fungicides, as well as in the creation of 3-arylisoquinolinones nih.govossila.com. Similarly, 2-Fluoro-5-methylbenzoic acid is employed in the synthesis of benzoxazepinones and pyrimidinone derivatives nih.gov.

The synthetic versatility is further highlighted by compounds like Methyl 4-chloro-2-fluoro-5-hydroxybenzoate, described as a "versatile small molecule scaffold," indicating its role as a foundational element for building more elaborate chemical entities cymitquimica.com. The synthesis of novel benzoxazoles with potential anticancer activity has been achieved starting from precursors like 3-chloro-4-fluorophenol, demonstrating the importance of the specific arrangement of halogen atoms on the aromatic ring for creating biologically relevant molecules nih.govresearchgate.net. Given these examples, this compound is logically positioned as a valuable intermediate for accessing novel, complex molecular architectures.

Table 1: Examples of Related Fluorinated Benzoic Acid Intermediates and Their Synthetic Products

| Intermediate Compound | Synthetic Product(s) | Reference(s) |

|---|---|---|

| 5-Fluoro-2-methylbenzoic acid | Phthalides, 3-arylisoquinolinones, Benzamide derivatives | nih.govossila.com |

| 2-Fluoro-5-methylbenzoic acid | Benzoxazepinones, Pyrimidinone derivatives | nih.gov |

| Methyl 4-chloro-2-fluoro-5-hydroxybenzoate | Described as a versatile scaffold for complex molecules | cymitquimica.com |

Role in Materials Chemistry and Polymer Precursors

The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, such as thermal and oxidative stability, making them suitable for applications in materials science researchgate.netrsc.org. Fluorinated aromatic compounds are integral to the development of advanced materials, including high-performance polymers and liquid crystals.

There is a strong precedent for using fluorinated esters and carboxylic acids as monomers in polymer synthesis nih.govpdx.edu. A patent describes the esterification of fluorinated carboxylic acid polymers, a process crucial for preventing decarboxylation during high-temperature extrusion or lamination google.com. This indicates an industrial demand for fluorinated ester building blocks. While direct evidence for the use of this compound as a polymer precursor is limited, its structural motifs are consistent with those sought after in materials science. The general class of fluorinated aromatic compounds is widely explored for creating materials with high electron affinity and unique intermolecular interactions researchgate.net.

Development of Agrochemical and Industrial Chemical Motifs

The introduction of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and modulate their physicochemical properties researchgate.netnih.gov. A significant percentage of recently launched agrochemicals contain halogen atoms researchgate.net.

Methyl benzoate (B1203000) itself has been investigated as a promising and environmentally safer insecticide, functioning as a contact toxicant, fumigant, and repellent mdpi.comresearchgate.net. The addition of chloro and fluoro substituents to this core structure, as seen in this compound, is a logical step in the rational design of new agrochemical candidates. For instance, 5-Fluoro-2-methylbenzoic acid is a precursor to phthalides, which have applications as fungicides nih.govossila.com. Although specific agrochemicals derived from this compound are not detailed in the available literature, its chemical structure aligns with the profiles of many modern, effective halogenated pesticides nih.gov.

Table 2: Halogenated Benzoic Acid Derivatives in Agrochemical Development

| Compound/Precursor | Application/Relevance | Reference(s) |

|---|---|---|

| Methyl Benzoate | Botanical insecticide (contact toxicant, fumigant, repellent) | mdpi.comresearchgate.net |

| 5-Fluoro-2-methylbenzoic acid | Precursor to fungicides (phthalides) | nih.govossila.com |

Photochemical and Electrochemical Properties for Chemical Sensors or Devices

The unsubstituted Methyl benzoate undergoes photochemical reactions such as hydrogen abstraction and cycloaddition rsc.org. The introduction of fluorine and chlorine atoms, which are highly electronegative, is expected to alter the energy of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting its absorption, emission, and electrochemical behavior. For example, studies on other functionalized aromatic systems, like coronene (B32277) derivatives, show that substituents have a systematic effect on their optical and electrochemical properties mdpi.com. Furthermore, fluorinated aromatic compounds are key components in materials for organic electronics, where their electrochemical stability and electron-accepting nature are advantageous researchgate.net. The 2,1,3-benzothiadiazole (B189464) (BTD) unit, an electron-deficient fluorophore, has been used in developing fluorescent probes for bioimaging, with its properties being highly tunable through substitution nih.gov. This suggests that this compound could possess interesting photophysical or electrochemical characteristics relevant to the design of chemical sensors or electronic devices, though experimental verification is required.

Applications in Catalyst Design or Ligand Development

Fluorinated ligands play a crucial role in modern catalysis, often imparting enhanced thermal and oxidative stability to metal complexes and influencing their chemical reactivity rsc.orgnsf.gov. The electron-withdrawing nature of fluorine can modulate the electronic properties of a ligand, which in turn affects the catalytic activity of the corresponding metal center.

While there are no specific reports on the use of this compound as a ligand or in catalyst design, its parent structure, benzoic acid, and its derivatives are known to coordinate to metal centers. Research has shown that fluorinated arenes can interact with metal complexes and that fluorinated ligands can be used to support a wide range of chemistries nsf.gov. For example, 5-Fluoro-2-methylbenzoic acid participates in a bimetallic Iridium/Copper catalyzed reaction, demonstrating the involvement of such compounds in catalytic cycles nih.govossila.com. The development of nickel-catalyzed cross-coupling reactions of fluoro-aromatics further highlights the importance of understanding the interaction between fluorinated substrates and metal catalysts mdpi.com. Therefore, this compound or its derivatives represent plausible candidates for the development of new ligands that could stabilize catalytic species or influence their selectivity.

Analytical Methodologies for Quantitative and Trace Analysis of Methyl 4 Chloro 5 Fluoro 2 Methylbenzoate Excluding Basic Identification

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are central to the analysis of pharmaceutical intermediates and fine chemicals, offering high-resolution separation of the main component from impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile and thermally labile compounds like Methyl 4-chloro-5-fluoro-2-methylbenzoate. A reversed-phase HPLC (RP-HPLC) method is generally the preferred approach for such analyses.

The development of a robust HPLC method would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. Based on methods developed for similar aromatic esters and halogenated compounds, a C18 or C8 column would likely provide effective separation. nih.govresearchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jbiochemtech.comresearchgate.net Gradient elution may be necessary to resolve closely eluting impurities. nih.gov UV detection is commonly employed for aromatic compounds, with the detection wavelength selected based on the UV absorbance maximum of the analyte, which for similar compounds is often in the range of 230-280 nm. nih.govglsciences.com

Method validation would be performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). jbiochemtech.comnih.govwjpmr.com

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Esters

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | glsciences.comnih.gov |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (with buffer) | jbiochemtech.comresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govwjpmr.com |

| Detection | UV at ~254 nm | researchgate.net |

| Injection Volume | 10 - 20 µL | glsciences.comnih.gov |

| Column Temperature | 25 - 40 °C | nih.govglsciences.com |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a methyl ester, is expected to have sufficient volatility for GC analysis. GC can be effectively used for purity testing and identifying volatile impurities.

The choice of the stationary phase is critical for achieving the desired separation. A mid-polarity column, such as one with a phenyl-substituted polysiloxane phase, or a polar column like those with polyethylene (B3416737) glycol (wax) phases, would be suitable candidates. nih.gov The selection would depend on the specific impurity profile of the sample. Temperature programming is typically used to ensure the elution of all components within a reasonable time frame and with good peak shapes. A flame ionization detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range for organic compounds.

For trace analysis, derivatization of the parent acid, 4-chloro-5-fluoro-2-methylbenzoic acid, with an agent like diazomethane (B1218177) or methyl chloroformate can be performed prior to GC analysis to form the more volatile methyl ester. researchgate.net

Table 2: Illustrative GC Method Parameters for Halogenated Aromatic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5 or similar (e.g., 30 m x 0.25 mm x 0.25 µm) | researchgate.net |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Inlet Temperature | ~250 °C | nih.gov |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | researchgate.net |

| Detector | Flame Ionization Detector (FID) | nih.gov |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide enhanced selectivity and sensitivity, making them indispensable for trace analysis and impurity identification in complex matrices.

GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of trace-level volatile and semi-volatile compounds. The mass spectrometer provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for unambiguous peak identification.

In the context of this compound analysis, GC-MS would be invaluable for identifying unknown impurities. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity for the target analyte and known impurities can be significantly enhanced, allowing for detection at parts-per-million (ppm) or even lower levels. nih.govwiley.comnih.gov For instance, methods for detecting trace levels of genotoxic impurities often rely on GC-MS for its high sensitivity. nih.gov

Table 3: General GC-MS Parameters for Trace Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Mass Analyzer | Quadrupole | nih.govwiley.com |

| Scan Mode | Full Scan (for identification) or SIM (for quantification) | wiley.comnih.gov |

| GC Column | Capillary column (e.g., DB-5ms) | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC. This technique is particularly useful for trace quantitative analysis in complex sample matrices.

For this compound, LC-MS/MS would likely employ an electrospray ionization (ESI) source, which is suitable for polar and semi-polar molecules. The analysis would be performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process significantly reduces background noise and enhances selectivity. mdpi.compsu.edu The development of an LC-MS/MS method would involve optimizing the ionization and fragmentation parameters for the target analyte. Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, can provide the highest level of accuracy and precision. psu.edu

Table 4: Representative LC-MS/MS Parameters for Organic Acid Esters

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | mdpi.compsu.edu |

| Mass Analyzer | Triple Quadrupole (QqQ) | rsc.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| LC Column | Reversed-phase C18 or similar | psu.edu |

| Mobile Phase | Acidified water/methanol or acetonitrile gradient | mdpi.com |

Spectrophotometric and Electrochemical Methods for Quantitative Determination

While chromatographic techniques are generally preferred for their separation capabilities, spectrophotometric and electrochemical methods can offer rapid and cost-effective alternatives for quantitative determination in simpler sample matrices where interfering substances are not a concern.

Spectrophotometric Methods: UV-Vis spectrophotometry could be used for the quantitative analysis of this compound, provided that it is the only component in the sample that absorbs at the selected wavelength. The method would be based on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve would be constructed using standards of known concentration. However, this method lacks specificity and is not suitable for purity assessment.

Electrochemical Methods: Electrochemical methods, such as voltammetry, could potentially be developed for the analysis of this compound. libretexts.orgslideshare.netlibretexts.org These techniques measure the current response of an electroactive analyte to an applied potential. The ester group or the halogenated aromatic ring might exhibit electrochemical activity under specific conditions. The development of such a method would require investigation into suitable electrode materials and supporting electrolytes to achieve a sensitive and reproducible signal. Like spectrophotometry, electrochemical methods may lack the specificity required for complex samples and are generally used for screening or in well-defined systems. slideshare.netresearchgate.net

Structure Activity and Structure Property Relationship Studies of Methyl 4 Chloro 5 Fluoro 2 Methylbenzoate and Its Analogs

Impact of Halogenation and Methyl Substitution on Reactivity and Electronic Properties

The reactivity and electronic properties of Methyl 4-chloro-5-fluoro-2-methylbenzoate are significantly influenced by the substituents on the benzene (B151609) ring: a chloro group, a fluoro group, a methyl group, and a methyl ester group. These groups modulate the electron density of the aromatic ring through a combination of inductive and resonance effects, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

The methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. This increases the electron density of the ring, thereby activating it towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.

The methyl ester group (-COOCH₃) is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons of the carbonyl group. This deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

| Chloro | 4 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| Fluoro | 5 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| Methyl | 2 | Electron-donating (+I) | Hyperconjugation | Activating | Ortho, Para |

| Methyl Ester | 1 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

This table summarizes the electronic effects of the substituents on the benzene ring.

Stereochemical Considerations and Enantiomeric Purity (if applicable for chiral derivatives)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, considerations of enantiomeric purity are not applicable to the parent compound itself.

However, the introduction of a chiral center through derivatization of the molecule would lead to the formation of enantiomers. For instance, reactions at the methyl group of the ester or the aromatic ring that introduce a new substituent and create a stereocenter would result in a racemic mixture. In such cases, the separation and characterization of the individual enantiomers would be necessary to understand their specific biological activities or chemical properties, as enantiomers can exhibit different pharmacological and toxicological profiles. The analysis of enantiomeric purity for such chiral derivatives could be performed using techniques like chiral chromatography.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. mdpi.com For substituted benzoate (B1203000) derivatives like this compound, QSPR models can be developed to predict various properties such as reactivity, solubility, and toxicity.

One of the earliest and most well-known QSPR models is the Hammett equation, which relates the reaction rates and equilibrium constants of reactions involving substituted benzoic acid derivatives to the electronic properties of the substituents. wikipedia.orglibretexts.org The equation is given by:

log(K/K₀) = σρ

where K is the equilibrium constant for a reaction with a substituted benzene, K₀ is the equilibrium constant for the unsubstituted benzene, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction.

The Hammett substituent constants (σ) quantify the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. By summing the σ values for the substituents on this compound, a qualitative prediction of its reactivity in various reactions can be made.

| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) |

| Chloro | para | 0.23 | 0.37 |

| Fluoro | meta | 0.34 | 0.34 |

| Methyl | ortho | -0.17 (para value shown as ortho is complex) | -0.07 |

| Methyl Ester | - | - | - |

This table provides representative Hammett constants for the substituents. The actual electronic effect in a polysubstituted system can be more complex due to interactions between substituents.

More advanced QSPR models for halogenated aromatic compounds often use a wider range of molecular descriptors, including topological, electronic, and steric parameters, to achieve more accurate predictions of properties like aqueous solubility and environmental fate. tandfonline.com

Rational Design Principles for Substituted Benzoate Derivatives

The rational design of substituted benzoate derivatives involves the strategic selection and placement of substituents on the benzoic acid or ester scaffold to achieve desired chemical, physical, or biological properties. nih.gov This approach is fundamental in various fields, including drug discovery, materials science, and agrochemistry.

Key principles in the rational design of these derivatives include:

Modulation of Electronic Properties: As discussed in the previous sections, substituents can be chosen to either donate or withdraw electron density from the aromatic ring. This allows for the fine-tuning of the molecule's reactivity, acidity/basicity, and interaction with biological targets. For example, introducing electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon in the ester group, potentially increasing its susceptibility to nucleophilic attack.

Steric Control: The size and shape of substituents can be varied to control the molecule's conformation and its ability to fit into a specific binding site, such as the active site of an enzyme. rsc.org Bulky groups can be introduced to block certain reaction pathways or to enhance selectivity.

Lipophilicity and Solubility Modification: The introduction of specific functional groups can alter the lipophilicity (logP) and aqueous solubility of the benzoate derivative. This is a critical consideration in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. For instance, adding polar groups can increase water solubility, while adding nonpolar alkyl or aryl groups can increase lipophilicity.

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or metabolic stability. nih.gov For example, a chloro group might be replaced with a trifluoromethyl group to alter electronic properties while maintaining a similar size.

By applying these principles, chemists can systematically modify the structure of a lead compound like a substituted benzoate to optimize its performance for a specific application.

Future Directions and Emerging Research Avenues for Methyl 4 Chloro 5 Fluoro 2 Methylbenzoate

Exploration of Novel and Sustainable Synthetic Pathways

The industrial viability and accessibility of Methyl 4-chloro-5-fluoro-2-methylbenzoate for future applications hinge on the development of efficient, safe, and environmentally benign synthetic routes. Current research in organic synthesis points toward several promising directions.

Future synthetic strategies will likely move away from traditional methods that may involve harsh reagents or produce significant waste. The focus will be on "green chemistry" principles, utilizing catalytic systems that are both efficient and reusable. For instance, the esterification of the parent carboxylic acid, 4-chloro-5-fluoro-2-methylbenzoic acid, could be achieved using solid acid catalysts instead of conventional mineral acids like sulfuric acid. mdpi.comdergipark.org.tr Research into heterogeneous catalysts, such as zirconium- or titanium-based solid acids, has demonstrated high efficacy in producing methyl benzoates from various substituted benzoic acids. mdpi.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification processes. mdpi.com

Another key area is the development of greener halogenation techniques. Traditional methods often use elemental halogens, which pose safety risks. acs.org Emerging sustainable alternatives for the synthesis of related halogenated aromatics include the use of hydrogen peroxide with ammonium (B1175870) halides, which provides a safer method for generating the electrophilic halogenating species. cdnsciencepub.comresearchgate.net The application of such methods to the precursors of this compound could significantly improve the sustainability of its synthesis.

| Synthetic Approach | Key Features | Potential Advantages for Synthesis | Relevant Research Area |

| Solid Acid Catalysis | Use of reusable catalysts like Zr/Ti oxides. mdpi.comresearchgate.net | Reduced waste, easier product purification, environmentally friendly. | Green Chemistry, Heterogeneous Catalysis |

| In-situ Halogen Generation | Using H₂O₂ and ammonium halides. cdnsciencepub.comresearchgate.net | Avoids handling of hazardous liquid bromine/chlorine, milder conditions. | Sustainable Synthesis, Green Halogenation |

| Site-Selective Cross-Coupling | Controlled functionalization of polyhalogenated precursors. acs.org | High precision, potential for convergent synthesis, access to diverse derivatives. | Organometallic Chemistry, Catalysis |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, scalability, and control over reaction parameters. | Process Chemistry, Chemical Engineering |

Application in Advanced Functional Materials and Nanotechnology

The distinct electronic properties conferred by the halogen and methyl substituents make this compound a candidate for incorporation into advanced materials. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electron acceptor, is a powerful tool in crystal engineering and the design of supramolecular structures. rsc.org The presence of both chlorine and fluorine offers potential for directional and tunable halogen bonds, which could be exploited to create self-assembling systems, liquid crystals, and functional polymers. rsc.org

Research has already demonstrated that benzoates can form the core of liquid crystalline materials. researchgate.net By modifying the structure of this compound, for instance by introducing mesogenic units, it may be possible to design novel liquid crystals with specific phase behaviors. Furthermore, photoresponsive liquid crystals have been constructed using halogen bonding, suggesting a pathway to light-sensitive materials based on this compound's scaffold. rsc.org

| Potential Application Area | Key Structural Feature | Functionality | Emerging Field |

| Supramolecular Chemistry | Chlorine and Fluorine atoms | Halogen Bonding, Self-Assembly rsc.org | Crystal Engineering |

| Liquid Crystals | Benzoate (B1203000) core | Mesophase formation, Photoresponsiveness researchgate.netrsc.org | Materials Science |

| Functional Polymers | Halogenated aromatic ring | Enhanced thermal/dielectric properties | Polymer Chemistry |

| Nanotechnology | Reactive ester and halogen groups | Surface functionalization, MOF precursor | Nanomaterials |

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reactivity of this compound is crucial for predicting its behavior in complex chemical environments and for designing new reactions. The interplay of the ortho-methyl group, the meta-fluorine, and the para-chlorine relative to the ester creates a unique electronic and steric environment on the benzene (B151609) ring.

Computational chemistry, particularly using Density Functional Theory (DFT), will be instrumental in elucidating reaction mechanisms. acs.orgnih.gov DFT studies can model transition states, calculate activation energies, and predict the regioselectivity of electrophilic aromatic substitution or nucleophilic attack. nih.govnumberanalytics.com For example, such studies could predict the most likely site for further functionalization or explain the observed reactivity in cross-coupling reactions. acs.org

Kinetic studies of reactions involving this compound, such as its hydrolysis or aminolysis, can provide valuable structure-reactivity correlations. nih.gov Comparing its reaction rates to those of simpler benzoates would quantify the electronic and steric effects of its substituents. Understanding these fundamental kinetic and thermodynamic parameters is essential for controlling reaction outcomes and optimizing conditions. srce.hr The study of polyhalogenated compounds often reveals unusual reaction pathways, and investigating the transformations of this compound could lead to the discovery of novel chemical reactivity. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of chemistry and artificial intelligence (AI) is rapidly accelerating the pace of discovery. anu.edu.auarxiv.org Machine learning (ML) models, trained on vast chemical reaction databases, are becoming adept at predicting reaction outcomes, proposing synthetic routes, and even suggesting optimal reaction conditions. acs.orgacs.orgmit.edu

For a compound like this compound, AI can play several future roles:

Synthesis Prediction: Retrosynthesis algorithms can propose novel and efficient synthetic pathways to the target molecule, potentially identifying more sustainable or cost-effective routes than those conceived by human chemists. rsc.org

Reaction Condition Optimization: ML models can predict the most suitable catalysts, solvents, and temperatures for reactions involving this compound, reducing the need for extensive experimental screening. acs.org

Property Prediction: AI can be used to predict the physical, chemical, and even biological properties of derivatives of this compound. This allows for the in-silico screening of large virtual libraries of related compounds to identify candidates for specific applications, such as in materials science or agrochemicals.

Functional Material Design: Generative AI models can design entirely new molecules based on the halogenated benzoate scaffold that are optimized for a specific function, such as exhibiting a high dielectric constant or strong halogen bonding capabilities for creating advanced materials. labmanager.comtechexplorist.comscitechdaily.com A notable application is the use of AI to predict site selectivity in reactions like aromatic halogenation, a task of direct relevance to this class of compounds. digitellinc.com

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Planning | Discover novel and efficient synthetic routes. rsc.org | Accelerate synthesis development; reduce costs. |

| Reaction Outcome & Condition Prediction | Predict major products and optimal conditions. acs.orgacs.org | Minimize experimental effort; increase success rates. |

| Quantitative Structure-Property Relationship (QSPR) | Predict physical, chemical, or biological properties. | Enable rapid virtual screening of derivatives. |

| Generative Models for Inverse Design | Design new molecules with desired properties. arxiv.orgscitechdaily.com | Accelerate discovery of novel functional materials. |

Q & A

Q. What are the key synthetic routes for preparing Methyl 4-chloro-5-fluoro-2-methylbenzoate, and how do reaction conditions influence intermediate formation?

Answer: A primary method involves esterification of 4-chloro-5-fluoro-2-methylbenzoic acid using thionyl chloride (SOCl₂) in benzene under reflux, followed by methanol quenching. Reaction efficiency depends on solvent choice (e.g., benzene minimizes side reactions) and catalyst (e.g., DMF accelerates acyl chloride formation). Evidence from a similar synthesis (Example 30) shows that reflux duration (4 hours) and stoichiometric ratios (1:2 acid:SOCl₂) are critical for intermediate purity. Post-synthesis, solvent distillation isolates the crude product, requiring recrystallization for analytical-grade purity .

Q. How can researchers optimize purification of this compound?